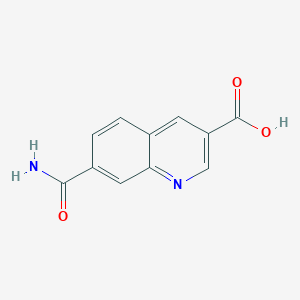

7-Carbamoylquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-carbamoylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)7-2-1-6-3-8(11(15)16)5-13-9(6)4-7/h1-5H,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWFJFXJLZAEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 7 Carbamoylquinoline 3 Carboxylic Acid Biological Action

Molecular Target Identification and Characterization

The biological activity of quinoline-3-carboxylic acid derivatives is often initiated by direct interaction with key macromolecular targets. These interactions are diverse, ranging from binding to nucleic acids to the inhibition of essential enzymes and modulation of cell surface receptors.

Derivatives of the quinoline-3-carboxylic acid scaffold have been shown to interact with DNA, a critical target for many therapeutic agents. The primary modes of this interaction involve binding within the minor groove of the DNA double helix and intercalation between base pairs.

In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have elucidated their mechanism of action, revealing a preference for binding within the A/T minor groove region of a B-DNA duplex. researchgate.net This interaction is stabilized by the formation of key hydrogen bonds. The carbonyl group at the 2nd position of the quinoline (B57606) ring, for instance, can act as a hydrogen bond donor or acceptor with adenine (B156593) and guanine (B1146940) base pairs, anchoring the molecule within the groove. researchgate.net The process of a drug intercalating into DNA often begins with an initial groove-binding event. nih.gov For some planar molecules, this transition from a non-cytotoxic groove-binding state to a cytotoxic intercalating position is a critical step in their mechanism of action. nih.gov This dual-mode interaction, starting with groove binding and potentially leading to intercalation, can disrupt DNA replication and transcription, contributing to the molecule's biological effects. nih.govnih.gov

Table 1: DNA Interaction Profile of Quinoline-3-Carboxylic Acid Derivatives

| Interaction Mode | Target Site | Key Molecular Feature | Potential Consequence |

|---|---|---|---|

| Minor Groove Binding | A/T Rich Regions | Carbonyl group at C2 | Stabilization of Drug-DNA Complex |

| Intercalation | Between DNA Base Pairs | Planar Quinoline Ring | Disruption of DNA Processes |

The quinoline scaffold is a well-established pharmacophore for targeting a variety of enzymes critical for cellular function and pathogen replication.

DNA Gyrase and Topoisomerase: Quinolones are renowned for their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.commdpi.com DNA gyrase, which introduces negative supercoils into DNA, is a heterotetrameric enzyme composed of GyrA and GyrB subunits. mdpi.com Quinolones typically target the DNA breakage-reunion subunit (GyrA), stabilizing the covalent complex between the enzyme and cleaved DNA. mdpi.comnih.gov This action leads to the formation of lethal double-stranded DNA breaks, classifying these compounds as topoisomerase "poisons". mdpi.com This mechanism is fundamental to the antibacterial activity of many quinolone-based drugs. mdpi.com

HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) relies on the integrase (IN) enzyme to insert its viral DNA into the host cell's genome, a step essential for replication. Due to the lack of a human homolog, HIV-1 integrase is an attractive therapeutic target. Structural modifications of quinolone-3-carboxylic acids have been explored to develop compounds with anti-HIV activity, targeting this crucial enzyme. Dicaffeoylquinic acids, for example, have been shown to inhibit HIV-1 integrase at low concentrations and block viral replication in tissue culture.

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is often upregulated in cancer and is involved in cell growth, proliferation, and survival. Its role in various diseases has made it a significant target for inhibitor development. Derivatives of 3-carboxy-4(1H)-quinolones have been identified as a class of potent and selective ATP-competitive inhibitors of CK2. For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated an IC₅₀ value of 0.3 µM and a Kᵢ value of 0.06 µM against CK2. Studies on various 3-quinoline carboxylic acid derivatives have identified multiple compounds that inhibit CK2 in the micromolar range.

Table 2: Enzyme Inhibition Summary for Quinoline Derivatives

| Enzyme Target | Class of Compound | Mechanism of Inhibition | Example Inhibitor | IC₅₀ / Kᵢ |

|---|---|---|---|---|

| DNA Gyrase | Quinolones | Stabilization of DNA-gyrase complex | Ofloxacin analogs | 10.0 µg/mL (IC₅₀) |

| Topoisomerase II | Etoposide (poison) | Stabilization of cleavage complex | Not specified | Not specified |

| HIV-1 Integrase | Dihydroquinoline-3-carboxylic acids | Inhibition of viral DNA integration | Dicaffeoylquinic acid | 0.06-0.66 µg/mL |

| Protein Kinase CK2 | 3-Carboxy-4(1H)-quinolones | ATP-competitive inhibition | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 µM (IC₅₀) |

Beyond intracellular targets, quinoline derivatives can also interact with transmembrane receptors, modulating their activity and downstream signaling pathways.

Cannabinoid Receptor 2 (CB2): The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that mediate the effects of cannabinoids. The CB2 receptor is primarily expressed in immune and hematopoietic cells and has emerged as a therapeutic target for inflammatory and other diseases. A series of 1,6-disubstituted-4-quinolone-3-carboxamides have been developed as potent and selective ligands for the CB2 receptor. By using a bioisosteric approach to replace the amide linker in these compounds with a 1,2,3-triazole ring, researchers have successfully modulated the physicochemical profile while maintaining high CB2 affinity. One such derivative exhibited a Kᵢ of 12.6 nM for the CB2 receptor and demonstrated inverse agonist activity. This highlights the potential of the 7-Carbamoylquinoline-3-carboxylic acid scaffold to be adapted for targeted modulation of the CB2 receptor.

Cellular Pathway Perturbations

The interaction of this compound and related compounds with their molecular targets triggers a cascade of events within the cell, leading to significant perturbations of critical cellular pathways.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many therapeutic agents exert their effects by inducing apoptosis. Quinoline derivatives have been shown to trigger this process through various mechanisms.

One study on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, in pancreatic cancer cells demonstrated the simultaneous induction of both apoptosis and autophagy. The apoptotic response was characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP). Mechanistically, the compound was found to suppress the Akt/mTOR signaling pathway, a key regulator of cell survival. Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, which often converge on the activation of executioner caspases like caspase-3. The ability of quinoline-based compounds to modulate key survival pathways and activate caspases underscores their potential as apoptosis-inducing agents.

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common mechanism for anticancer agents, as it can prevent the proliferation of cancer cells. Research on quinoline carboxylic acid derivatives indicates their potential to modulate cell cycle progression.

For example, a synthesized aryl ester of quinoline-2-carboxylic acid was shown to induce cell cycle arrest at the S phase in PC3 prostate cancer cells. researchgate.net This blockade of DNA synthesis contributes to the compound's cytotoxic effects. In another study, a quinazoline-based carboxylic acid derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. These findings suggest that the quinoline carboxylic acid scaffold can be tailored to target different phases of the cell cycle, thereby inhibiting cell proliferation. This modulation is often a consequence of upstream events, such as DNA damage or enzyme inhibition, which activate cell cycle checkpoints.

Mechanisms of Selective Action in Biological Systems

The selective action of quinoline-3-carboxylic acid derivatives, a class of compounds to which this compound belongs, is a critical area of research, particularly in the development of targeted therapies. The underlying mechanisms for their selective effects in biological systems, especially the differentiation between cancerous and non-cancerous cells, are multifaceted and are thought to be influenced by both the physicochemical properties of the compounds and the unique characteristics of the tumor microenvironment.

One of the key factors contributing to the selective action of quinoline-3-carboxylic acid derivatives is the difference in the physiological environment of cancerous tissue compared to healthy tissue. nih.gov The tumor microenvironment is often characterized by a lower extracellular pH, a state known as acidosis, which can influence the ionization state of acidic molecules like carboxylic acids. nih.gov For quinoline-3-carboxylic acid derivatives, a change in their pKa value can significantly impact their ability to be absorbed and accumulate within cells. nih.gov It is hypothesized that in the acidic environment of a tumor, these compounds may exist in a more unionized or nonpolar form, which enhances their ability to cross cell membranes. nih.gov This could lead to a higher concentration of the drug within cancer cells, thereby increasing its cytotoxic effects, while its distribution in non-cancerous cells in a more neutral pH environment remains minimal. nih.gov

Studies on various 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated their potential as selective antiproliferative agents. nih.gov When evaluated in vitro against cancer cell lines such as MCF-7 and K562, and compared with non-cancerous HEK293 cells, these compounds exhibited micromolar inhibition with greater selectivity than their ester precursors. nih.gov This suggests that the presence of the carboxylic acid moiety is crucial for this selective activity.

Furthermore, the structural modifications of the quinoline ring, including the position and nature of substituents, play a significant role in their selective biological activity. For instance, different derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of specific enzymes that are often dysregulated in cancer, such as protein kinase CK2. nih.govresearchgate.net The overexpression of CK2 is associated with the development of various cancers, making it a viable target for therapeutic intervention. researchgate.net The ability of certain quinoline-3-carboxylic acid derivatives to selectively inhibit such kinases could be a key mechanism behind their anticancer effects.

While the precise mechanisms of selective action for this compound are not detailed in the available literature, the principles governing the selectivity of the broader class of quinoline-3-carboxylic acids provide a strong foundation for understanding its potential biological activity. The interplay between the compound's chemical properties, such as its pKa, and the physiological conditions of the target tissue, alongside its potential to selectively inhibit key enzymes involved in cancer progression, are likely to be the primary drivers of its selective action in biological systems. Further research, including in vitro cytotoxicity screening against a panel of cancerous and non-cancerous cell lines and specific enzyme inhibition assays, would be necessary to fully elucidate the specific mechanisms of this compound.

Interactive Data Table: In Vitro Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Cell Line (Cancer) | Cell Line (Non-Cancerous) | Activity | Selectivity |

| 2,4-disubstituted quinoline-3-carboxylic acid derivative | MCF-7 | HEK293 | Micromolar Inhibition | Higher than ester parent compounds |

| 2,4-disubstituted quinoline-3-carboxylic acid derivative | K562 | HEK293 | Micromolar Inhibition | Higher than ester parent compounds |

In Vitro Pharmacological Evaluation of 7 Carbamoylquinoline 3 Carboxylic Acid and Its Analogues

Antiproliferative and Cytotoxicity Assessments in Cancer Cell Lines (e.g., MCF-7, K562)

Derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. Research has particularly focused on breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines, revealing the potential of these compounds as anticancer agents. nih.govresearchgate.net

One study focused on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which were evaluated for their in vitro activity against MCF-7 and K562 cells. The results indicated that these compounds exhibited micromolar inhibition of cancer cell growth. nih.gov The structural modifications on the quinoline (B57606) core play a crucial role in their cytotoxic potency. For instance, a series of novel quinoline-3-carboxamide (B1254982) derivatives were synthesized and showed promising cytotoxicity towards a selection of cancer cell lines. nih.gov Similarly, quinoline-3-carboxamides (B1200007) bearing a furan (B31954) nucleus have been investigated as potent EGFR inhibitors with cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net

Further research has explored the hybridization of the quinoline structure with other pharmacologically active moieties. For example, quinoline-chalcone hybrids have been synthesized and screened for their anti-proliferative activity against MCF-7 cells, among others, showing promising anticancer activity. rsc.org The conjugation of quinolines with chalcones represents a promising strategy for identifying potential anticancer agents. rsc.org

The antiproliferative activities of various quinoline derivatives are summarized in the table below.

| Compound Type | Cell Line | Activity | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7, K562 | Micromolar inhibition | nih.gov |

| Quinoline-3-carboxamide derivatives | HCT116, MDA-MB-468, MDA-MB-231 | Promising cytotoxicity | nih.gov |

| Quinoline-3-carboxamide furan-derivative | MCF-7 | Promising anticancer activity | rsc.org |

| 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | PANC 1, HeLa, MDA-MB-231 | Potent anti-proliferative agent | ekb.eg |

A critical aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to normal, healthy cells. Several studies have investigated the selective cytotoxicity of quinoline-3-carboxylic acid analogues.

In an effort to enhance selectivity, researchers hydrolyzed 2-styrylquinoline-3-carboxylate derivatives to their corresponding carboxylic acids. nih.gov This modification aimed to alter the compound's pKa value, thereby increasing its concentration in the acidic environment of cancer cells and reducing its absorption in non-cancerous cells. nih.gov These synthesized carboxylic acid derivatives exhibited higher selectivity towards cancer cells (MCF-7 and K562) compared to non-cancerous HEK293 cells, demonstrating better activity against cancer cells due to minimal distribution in non-cancerous cells. nih.gov

Another study on quinoline derivatives showed substantially selective viability reduction in cervical HeLa and mammary MCF7 tumor cells. nih.govresearchgate.net Specifically, quinoline-3-carboxylic acid was among the derivatives possessing the most remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.govresearchgate.net This selectivity is a crucial factor for the development of safer and more effective anticancer drugs. nih.gov Research on indole (B1671886) derivatives, for example, has shown them to be promising candidates for their cytotoxic effect on breast cancer cells while being less toxic to normal cells. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Non-cancerous Cell Line | Outcome | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | HEK293 | Higher selectivity for cancer cells | nih.gov |

| Quinoline derivatives including quinoline-3-carboxylic acid | HeLa, MCF7 | Not specified | Substantially selective viability reduction in tumor cells | nih.govresearchgate.net |

| Quinoline-3-carboxamide derivatives | HCT116 | 293T | At least three times less toxic to non-cancerous cells | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimalarial)

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activity: Several novel quinoline-3-carboxylic acids and their derivatives have been synthesized and shown to possess potential antimicrobial activity. nih.gov These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govapjhs.com For instance, some novel quinoline carboxamide analogues demonstrated promising activity against Aeromonas and Enterococcus species. researchgate.net Another study reported that newly synthesized quinoline-3-carboxamide derivatives displayed moderate to good activities against Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa, although they were inactive against the tested Gram-positive bacteria. researchgate.net

Conversely, other research has shown interesting antibacterial activity of quinoline derivatives mainly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. nih.gov Some of these compounds also displayed good antifungal activity against Candida albicans. nih.gov The diverse antimicrobial spectrum highlights the potential for developing broad-spectrum or targeted antimicrobial agents from this chemical class.

Antimalarial Activity: The quinoline ring is a cornerstone of many antimalarial drugs. While direct studies on 7-carbamoylquinoline-3-carboxylic acid are limited in this context, research on related quinoline compounds continues. For example, the carboxylic acid metabolite of the antimalarial drug piperaquine (B10710) was studied for its antiplasmodial activity. nih.gov However, this particular metabolite showed no relevant in vitro antimalarial activity. nih.gov This underscores the importance of specific structural features for antimalarial efficacy.

| Compound Type | Organism(s) | Activity | Reference |

| Novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives | Gram-positive and Gram-negative bacteria, Fungi | Potential antimicrobial activity | nih.gov |

| Quinoline carboxamide analogues | Aeromonas and Enterococcus species | Promising antibacterial activity | researchgate.net |

| 2-chloroquinoline-3-carboxamide derivatives | Gram-negative bacteria (E. coli, S. typhimurium, etc.) | Moderate to good activity | researchgate.net |

| Diazepino[2,3-h]quinolone carboxylic acid derivatives | Gram-positive bacteria (S. aureus, B. subtilis), C. albicans | Interesting antibacterial and good antifungal activity | nih.gov |

Antiviral Activities (e.g., Anti-HIV)

The therapeutic utility of quinoline derivatives extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). The quinoline-3-carboxylic acid scaffold has been identified as a promising alternative to diketo acids (DKA) in the development of novel HIV-1 integrase inhibitors. mdpi.com

HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy. nih.gov Researchers have designed and synthesized novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. mdpi.com While the initial series of these compounds showed low inhibitory activity, the research provides a basis for further structural optimization to enhance potency. mdpi.com

Other studies have focused on quinolinonyl non-diketo acid derivatives as inhibitors of both the HIV-1 ribonuclease H and polymerase functions of reverse transcriptase, another key viral enzyme. nih.gov In these compounds, the DKA unit is replaced by a carboxylic acid at the 3-position and a carbonyl group at the 4-position of the quinolone moiety, retaining the essential metal-chelating capability for enzyme inhibition. nih.gov

Anti-inflammatory Modulations

Quinoline-based compounds, including quinoline-3-carboxylic acid and its analogues, have been recognized for their anti-inflammatory properties. alliedacademies.orgresearchgate.net These compounds have been investigated for their ability to modulate inflammatory pathways, suggesting their potential in treating various inflammatory conditions.

A study evaluating quinoline-related carboxylic acid derivatives found that quinoline-3-carboxylic acid exerted impressively appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.govresearchgate.net The activity was comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without associated cytotoxicity in the inflamed macrophages. nih.govresearchgate.net

The mechanism of anti-inflammatory action for some quinoline derivatives appears to be distinct from that of traditional NSAIDs. For example, a substituted quinoline carboxylic acid was found to suppress inflammation and joint destruction in animal models of arthritis without affecting cyclooxygenase or lipoxygenase activities. nih.gov Instead, its effects were attributed to the downregulation of T-cell function. nih.gov The structural characteristics of the quinoline molecule, such as the presence of a carboxamide or carboxylic acid moiety, can influence the specific anti-inflammatory targets. researchgate.net

| Compound/Derivative | Model System | Key Finding | Reference |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity, comparable to indomethacin | nih.govresearchgate.net |

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Animal models of arthritis and inflammation | Suppressed inflammation and joint destruction; distinct mechanism from NSAIDs | nih.gov |

| Quinoline-3-carboxamide derivatives (e.g., Roquinimex) | General | Immunomodulatory and anti-inflammatory effects | ekb.eg |

Computational Chemistry and in Silico Approaches to 7 Carbamoylquinoline 3 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target protein. For 7-Carbamoylquinoline-3-carboxylic acid, this technique is instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. The quinoline-3-carboxamide (B1254982) scaffold, to which this compound belongs, has been extensively studied as an inhibitor of various kinases, including those in the phosphatidylinositol 3-kinase-related kinase (PIKK) family. mdpi.comresearchgate.net

Prediction of Binding Affinities and Modes

Through molecular docking simulations, researchers can predict the binding affinity, often expressed as a docking score, and the specific interactions that stabilize the ligand-protein complex. For instance, studies on analogous quinoline-3-carboxamides (B1200007) have shown that the quinoline (B57606) nitrogen often forms a crucial hydrogen bond with the hinge region of kinase domains, mimicking the interaction of the native ATP ligand. mdpi.comresearchgate.net

In the case of this compound, the 7-carbamoyl group (-CONH2) introduces an additional hydrogen bond donor and acceptor site. Molecular docking studies would aim to predict how this group interacts with residues in the binding pocket. For example, it could form hydrogen bonds with acidic or polar residues, potentially enhancing the binding affinity and selectivity for a particular protein target. The 3-carboxylic acid group is also a key interaction point, often forming salt bridges or hydrogen bonds with basic residues like lysine (B10760008) or arginine.

Table 1: Illustrative Example of Predicted Interactions for this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| Quinoline Nitrogen | Alanine (backbone NH) | Hydrogen Bond |

| 3-Carboxylic Acid | Lysine | Salt Bridge, Hydrogen Bond |

| 7-Carbamoyl (Amide NH) | Aspartate | Hydrogen Bond |

| 7-Carbamoyl (Carbonyl O) | Serine | Hydrogen Bond |

| Quinoline Ring | Phenylalanine | π-π Stacking |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations of quinoline-3-carboxamide derivatives bound to kinases like ATM have been used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein. mdpi.comresearchgate.net

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, providing a measure of their stability within the binding pocket. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Such simulations can reveal whether the initial interactions predicted by docking are maintained throughout the simulation and if water molecules play a role in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for a series of this compound analogs are not widely reported, the principles of QSAR are highly applicable.

To develop a QSAR model, a dataset of quinoline-3-carboxamide derivatives with their experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a model that predicts the activity based on these descriptors. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising compounds. Studies on quinolinone-based thiosemicarbazones have successfully employed QSAR to identify key molecular features for antimycobacterial activity. nih.govresearchgate.net

In Silico Prediction of Physicochemical Descriptors Relevant to Biological Activity

The biological activity of a compound is not solely dependent on its interaction with the target protein but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADMET). In silico tools are widely used to predict these properties for quinoline derivatives. mdpi.comresearchgate.netresearchgate.netnih.gov

Table 2: Predicted Physicochemical Properties for this compound (Illustrative)

| Property | Predicted Value | Implication for Biological Activity |

| Molecular Weight | ~216 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| logP | ~1.5 | Moderate lipophilicity, balancing solubility and membrane permeability |

| pKa (Carboxylic Acid) | ~4-5 | Mostly ionized at physiological pH, may influence cell uptake |

| Polar Surface Area | ~80 Ų | Good potential for cell permeability |

| Hydrogen Bond Donors | 2 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability |

Virtual Screening and Lead Optimization

The quinoline scaffold is a common feature in many approved drugs and is frequently used in virtual screening campaigns to identify new hit compounds. nih.gov A library of compounds containing the this compound core could be virtually screened against a panel of protein targets to identify potential new therapeutic applications.

Once a hit compound is identified, the process of lead optimization begins, where the chemical structure is systematically modified to improve its potency, selectivity, and ADMET properties. Computational chemistry plays a vital role in this process. For example, if this compound is identified as a hit, medicinal chemists could use molecular docking and QSAR models to guide the synthesis of new derivatives. They might explore substitutions at other positions on the quinoline ring to enhance binding affinity or modulate physicochemical properties. The development of quinoline-3-carboxamides as potent EGFR inhibitors is a testament to the success of such optimization strategies. nih.gov

Future Perspectives and Emerging Research Avenues for 7 Carbamoylquinoline 3 Carboxylic Acid

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The future development of 7-Carbamoylquinoline-3-carboxylic acid-based therapeutics hinges on the rational design and synthesis of new analogues with superior potency and target selectivity. Research in the broader quinoline (B57606) field emphasizes that minor structural modifications can lead to significant changes in biological activity. orientjchem.org Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the specific structural features responsible for desired pharmacological effects. orientjchem.org

Future synthetic strategies are likely to focus on:

Molecular Hybridization: This technique involves combining the quinoline-3-carboxylic acid scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, incorporating moieties like pyrazole or pyridine (B92270) has been explored in other quinoline series to generate compounds with anticancer properties.

Substituent Modification: Systematic modification of substituents on the quinoline ring is a primary strategy for optimizing drug-like properties. Research on related 7-substituted 4-hydroxyquinoline-3-carboxylic acids has shown that substituents at the 7-position can significantly influence biological activity, such as the inhibition of cellular respiration. nih.gov The carbamoyl (B1232498) group at the 7-position offers a key site for modification to fine-tune solubility, binding affinity, and metabolic stability.

Advanced Synthesis Techniques: The use of modern synthetic methods, such as microwave and ultrasound irradiation, can facilitate higher yields and novel chemical transformations, accelerating the creation of diverse compound libraries for screening. frontiersin.org

| Design Strategy | Objective | Example Approach |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Identify key structural features for activity and selectivity. orientjchem.org | Synthesize a series of analogues with varied substituents at the carbamoyl group to assess impact on target binding. |

| Molecular Hybridization | Create novel compounds with dual or enhanced modes of action. | Link the this compound scaffold to another anticancer or antimicrobial agent. |

| Bioisosteric Replacement | Improve pharmacokinetic properties while maintaining biological activity. | Replace the carboxylic acid group with other acidic moieties like a tetrazole. |

Exploration of Novel Therapeutic Indications

Quinoline derivatives are known for an exceptionally broad spectrum of biological activities, which provides a strong rationale for exploring new therapeutic applications for this compound analogues. researchgate.netorientjchem.org While initial research may focus on established areas, emerging research will likely branch into novel indications.

Potential therapeutic areas for exploration include:

Anticancer Activity: This is a major area of research for quinoline compounds. Analogues have been shown to act as growth inhibitors through mechanisms such as cell cycle arrest, apoptosis induction, and angiogenesis inhibition. Specific molecular targets identified for other quinoline derivatives include topoisomerase 1 (Topo 1), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govresearchgate.net New analogues of this compound could be screened against a wide range of human cancer cell lines, such as leukemia, melanoma, and colon carcinoma, to identify potent and selective agents. nih.gov

Antimicrobial and Antiparasitic Activity: The quinoline core is central to many antimalarial drugs and has shown promise in developing new antibacterial agents. acs.orgnih.gov Future research could involve evaluating new derivatives against various pathogenic bacteria, including resistant strains, and parasites responsible for diseases like leishmaniasis. acs.orgmdpi.com

Anti-inflammatory Effects: Some quinoline hybrids have demonstrated anti-inflammatory effects comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org This opens an avenue for developing novel anti-inflammatory agents based on the this compound structure.

| Therapeutic Area | Potential Mechanism/Target | Supporting Research on Quinoline Derivatives |

|---|---|---|

| Oncology | Inhibition of Topoisomerase 1, VEGFR, EGFR; Induction of apoptosis. nih.gov | Derivatives have shown cytotoxicity against leukemia, melanoma, and colon cancer cell lines. nih.gov |

| Infectious Diseases | Inhibition of bacterial DNA gyrase; disruption of parasitic metabolic pathways. researchgate.net | Activity has been demonstrated against Staphylococcus aureus, Xanthomonas oryzae, and Leishmania parasites. acs.orgnih.govmdpi.com |

| Inflammatory Disorders | Modulation of inflammatory pathways. | Quinoline-ibuprofen hybrids have shown significant anti-inflammatory activity. frontiersin.org |

Integration with Advanced Delivery Systems

A key challenge in drug development is ensuring the therapeutic agent reaches its target site in the body at an effective concentration. Advanced drug delivery systems offer a solution to overcome issues like poor bioavailability and systemic toxicity. For quinoline compounds, nanotechnology-driven formulations are a promising strategy. mdpi.com

Future research should focus on integrating this compound analogues with systems such as:

Nanoparticle-Based Carriers: Encapsulating the drug in nanocarriers like liposomes or nanoemulsions can protect it from degradation, improve solubility, and enable controlled release. mdpi.com

Targeted Delivery: These nanoparticle systems can be engineered to specifically target diseased tissues, such as tumors or infected cells, thereby enhancing therapeutic efficacy while minimizing side effects on healthy tissues. mdpi.com

Transdermal Drug Delivery Systems (TDDS): For certain applications, such as treating cutaneous parasitic infections, nanoformulations can enhance skin permeation and create a sustained-release depot of the drug. mdpi.com

Application of Chemoinformatics and Artificial Intelligence in Discovery

For this compound, these technologies can be applied to:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can analyze how changes in the three-dimensional structure of a molecule affect its biological activity, providing crucial insights for designing more potent analogues. mdpi.com

Virtual Screening and Molecular Docking: High-throughput virtual screening of large chemical databases can identify potential new quinoline-based compounds. Molecular docking can then predict how these molecules will bind to specific protein targets, helping to prioritize candidates for synthesis and testing. mdpi.com

De Novo Design: Generative AI models can be prompted to suggest entirely new molecular structures based on desired properties, such as high binding affinity for a target and low predicted toxicity. gpai.app This creates a powerful and rapid design-predict-refine cycle that can significantly shorten the discovery timeline. gpai.app

The application of these in silico methods offers a more efficient and cost-effective approach to navigating the vast chemical space and identifying promising new drug candidates based on the this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-carbamoylquinoline-3-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted aniline derivatives. A common approach involves introducing the carbamoyl group at the 7-position through nucleophilic substitution or Pd-catalyzed coupling, followed by oxidation of the 3-position methyl group to a carboxylic acid. Optimization of intermediates, such as protecting sensitive functional groups (e.g., using Boc for amines), is critical to prevent side reactions . Characterization of intermediates via -NMR and LC-MS ensures regiochemical fidelity and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the quinoline backbone and substituent positions (e.g., carbamoyl at C7 and carboxylic acid at C3).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 250–300 nm) assesses purity (>95% required for biological assays) .

Q. How does the carbamoyl group at the 7-position influence the compound’s solubility and stability?

- Methodological Answer : The carbamoyl group enhances hydrophilicity compared to trifluoromethyl or halogen substituents (e.g., in and ), improving aqueous solubility. Stability studies (e.g., pH-dependent degradation in buffers) should be conducted using accelerated stability protocols (40°C/75% RH for 4 weeks) to identify optimal storage conditions (e.g., -20°C under nitrogen) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and regioselectivity of this compound derivatives?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and enhances regioselectivity by promoting uniform heating. For example, cyclocondensation of aminobenzonitrile derivatives with ketones under microwave conditions (150°C, 300 W) can achieve >80% yield. Reaction monitoring via in-situ FTIR helps track intermediate formation .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from differences in substituent effects or assay conditions. Systematic SAR studies should:

- Compare analogs with varying substituents (e.g., carbamoyl vs. trifluoromethyl at C7).

- Standardize bioassays (e.g., MIC tests for antimicrobial activity using the same bacterial strains and inoculum sizes).

- Use computational modeling (e.g., molecular docking) to rationalize activity trends against target enzymes (e.g., DNA gyrase) .

Q. What experimental design principles apply to studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Use steady-state assays (e.g., NADH-coupled reactions for dehydrogenase targets) to determine values.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters.

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify key interactions (e.g., hydrogen bonding with the carbamoyl group) .

Q. How can computational methods predict the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Silico ADMET : Tools like SwissADME predict metabolic hotspots (e.g., oxidation of the quinoline ring).

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure and identify metabolites via LC-MS/MS.

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to anticipate drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.